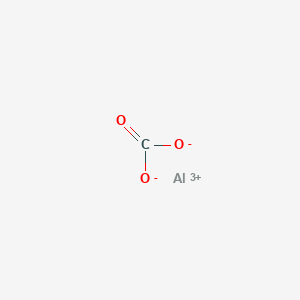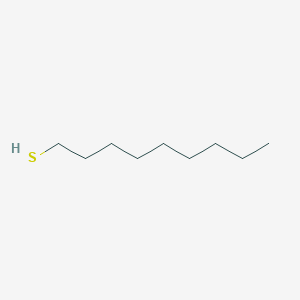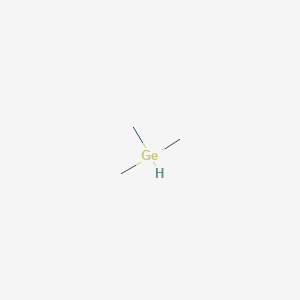
Aluminium carbonate,basic
説明
Aluminium carbonate, basic, is a compound with the chemical formula Al₂(CO₃)₃. It is a carbonate of aluminium and appears as a white powder. This compound is not well-characterized and is known to be unstable under normal conditions. It is primarily used in scientific research and has limited industrial applications due to its instability .
準備方法
Synthetic Routes and Reaction Conditions: Aluminium carbonate, basic, can be synthesized by reacting aluminium sulfate with sodium bicarbonate. The reaction produces carbon dioxide and aluminium hydroxide, which stabilizes the formation of a foam. This reaction was historically used in early fire extinguishers .
Industrial Production Methods: Industrial production of aluminium carbonate, basic, is challenging due to its instability. It can be produced under high pressure of carbon dioxide and low temperatures. For example, it has been synthesized with a carbon dioxide pressure of 24 to 38 GPa .
Types of Reactions:
Decomposition: Aluminium carbonate, basic, decomposes upon heating to form aluminium oxide and carbon dioxide.
Reaction with Acids: It reacts with acids to produce aluminium salts, carbon dioxide, and water.
Reaction with Bases: It can react with strong bases to form aluminium hydroxide and carbonate ions.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Conditions: Reactions typically occur at room temperature or under mild heating.
Major Products:
Decomposition: Aluminium oxide (Al₂O₃) and carbon dioxide (CO₂).
Acid Reaction: Aluminium chloride (AlCl₃) or aluminium sulfate (Al₂(SO₄)₃), carbon dioxide (CO₂), and water (H₂O).
Base Reaction: Aluminium hydroxide (Al(OH)₃) and carbonate ions (CO₃²⁻)
科学的研究の応用
Aluminium carbonate, basic, has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving carbonate compounds.
Biology: Investigated for its potential use in binding phosphate in biological systems.
Industry: Historically used in fire extinguishers due to its ability to produce carbon dioxide and foam.
作用機序
The mechanism of action of aluminium carbonate, basic, involves its ability to bind phosphate ions. In biological systems, it acts as a phosphate binder, preventing the absorption of dietary phosphate. This is particularly useful in veterinary medicine for managing hyperphosphatemia in animals. The compound reacts with phosphate ions to form insoluble aluminium phosphate, which is then excreted from the body .
類似化合物との比較
Aluminium Hydroxide (Al(OH)₃): Used as an antacid and phosphate binder.
Aluminium Oxide (Al₂O₃): Used in various industrial applications, including as an abrasive and in the production of aluminium metal.
Sodium Aluminium Carbonate (NaAlCO₃(OH)₂):
Uniqueness: Aluminium carbonate, basic, is unique due to its instability and limited practical applications. Unlike aluminium hydroxide and aluminium oxide, which are widely used in various industries, aluminium carbonate, basic, is primarily of interest in scientific research due to its challenging synthesis and handling requirements .
特性
IUPAC Name |
aluminum;hydrogen carbonate;carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Al/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIVSRGEPDCSNW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].C(=O)([O-])[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HAlO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339-92-0 | |
| Record name | Carbonic acid, aluminum salt, basic | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, aluminum salt, basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Naphtho[2,1-d]thiazol-2-ylamine](/img/structure/B74196.png)











